molecular formula C10H17N3O3 B13628946 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

Katalognummer: B13628946
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: SXKLPLDANPAETB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is a chemical compound with a unique structure that includes a pyrrolidinone ring and an ethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide typically involves the reaction of a pyrrolidinone derivative with an ethylamine compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanamide: Similar structure but with a methylamino group instead of an ethylamino group.

    4-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)butanamide: Contains a propylamino group, leading to different chemical and biological properties.

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino group, in particular, may contribute to its specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H17N3O3

Molekulargewicht

227.26 g/mol

IUPAC-Name

4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

InChI

InChI=1S/C10H17N3O3/c1-2-12-7(10(11)16)5-6-13-8(14)3-4-9(13)15/h7,12H,2-6H2,1H3,(H2,11,16)

InChI-Schlüssel

SXKLPLDANPAETB-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CCN1C(=O)CCC1=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.